1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate
Description
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate is a piperazine derivative featuring a 2-cyanoethyl group at the 1-position and a 2-naphthyl substituent at the 4-position of the piperazine ring. The maleate salt enhances solubility and stability, a common strategy in pharmaceutical formulations . Piperazine derivatives are widely studied for their affinity toward neurotransmitter receptors (e.g., serotonin, dopamine) and applications in anticoagulation, vasodilation, and neuroprotection .
Properties
CAS No. |
57537-04-9 |
|---|---|
Molecular Formula |
C21H23N3O4 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(4-naphthalen-2-ylpiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C17H19N3.C4H4O4/c18-8-3-9-19-10-12-20(13-11-19)17-7-6-15-4-1-2-5-16(15)14-17;5-3(6)1-2-4(7)8/h1-2,4-7,14H,3,9-13H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
JRXMODFWRAZXAI-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1CCC#N)C2=CC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=CC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate typically involves a multi-step process. The initial step often includes the reaction of 2-naphthylamine with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-2-naphthylamine. This intermediate is then reacted with piperazine to yield 1-(2-chloroethyl)-4-(2-naphthyl)piperazine. The final step involves the reaction of this intermediate with sodium cyanide to produce 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine, which is then converted to its maleate salt form by reacting with maleic acid under suitable conditions.
Chemical Reactions Analysis
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Piperazine derivatives differ primarily in substituent groups, which dictate electronic properties, steric interactions, and binding affinities. Key structural analogs include:
Key Observations :
- 2-Naphthyl vs. 1-Naphthyl : 2-Naphthyl substituents (as in the target compound and ’s Compound 14) exhibit superior receptor affinity compared to 1-naphthyl analogs due to optimized hydrophobic interactions in receptor pockets .
- Cyanoethyl Group: The electron-withdrawing cyanoethyl group may enhance metabolic stability compared to alkyl or aryl substituents (e.g., phenethyl in UMB24) .
- Maleate Salt : Common across analogs (e.g., cinepazide, (±)-SM 21), it improves solubility and pharmacokinetics .
Pharmacological and Functional Comparisons
Contrasts :
- Receptor Specificity : While 2-naphthyl derivatives (e.g., Compound 14) target 5-HT7R, 2-pyridyl analogs (UMB24, (±)-SM 21) act on σ2 receptors .
- Therapeutic Applications: The target compound’s cyanoethyl group may position it for CNS applications (similar to 5-HT7R ligands), whereas cinnamoyl derivatives () target cardiovascular systems.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Biological Activity
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate is a chemical compound that has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties allow for interactions with biological macromolecules, making it a subject of interest for therapeutic applications.
The synthesis of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate typically involves several steps, starting from 2-naphthylamine and culminating in the formation of its maleate salt. The general reaction pathway includes:
- Formation of Intermediate : Reaction of 2-naphthylamine with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-2-naphthylamine.
- Piperazine Reaction : This intermediate is then reacted with piperazine to yield 1-(2-chloroethyl)-4-(2-naphthyl)piperazine.
- Final Product Formation : The final step involves the reaction with sodium cyanide followed by treatment with maleic acid to produce the maleate salt form.
The biological activity of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved depend on the biological system being studied.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antinociceptive Effects : Preliminary studies suggest that derivatives of piperazine compounds can exhibit analgesic properties comparable to morphine derivatives, indicating potential for pain management applications .
- Antifilarial Activity : Other studies have shown promising results in the development of antifilarial agents, suggesting that similar piperazine derivatives can be effective against filarial infections .
- Anticancer Potential : Compounds with similar structural features have been identified as potential anticancer agents, highlighting the need for further research into their efficacy against various cancer types .
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of compounds related to or derived from 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
